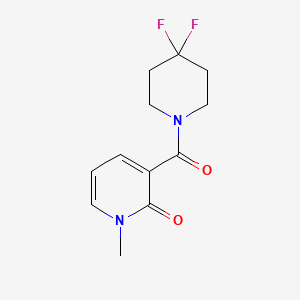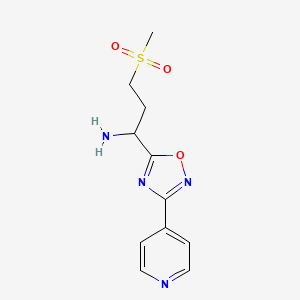
3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine" often involves multi-step chemical reactions, including the use of sulfonated compounds and metal-free domino reactions. An example is the efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, providing a strategy for the preparation of sulfonylated derivatives (Cui et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often complex, featuring a combination of sulfonamide, pyridine, and oxadiazole rings. These structures have been analyzed through various spectroscopic techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to elucidate their geometry, bonding, and functional group orientation (Zhang et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine" derivatives includes participation in various organic reactions, such as the synthesis of pyrazolo[1,5-a]pyrimidines with potential biological activity. The nature and position of substituents significantly affect their reactivity and potential as serotonin receptor antagonists (Ivachtchenko et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in various fields. These properties are often determined experimentally and influence the compound's suitability for specific applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and potential for forming derivatives, play a vital role in the compound's applications. The synthesis and characterization of derivatives provide insights into the compound's versatility and potential for further modification (Khalid et al., 2016).
Applications De Recherche Scientifique
Anticancer Potential
Research has highlighted the potential of 1,3,4-oxadiazole derivatives, which are structurally related to 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine, in anticancer applications. These compounds, including those with a tetrahydropyridine moiety, have been studied for their anticancer activities, particularly against breast cancer cell lines. The synthesis process and biological activities of these compounds have been extensively researched (Redda & Gangapuram, 2007).
Antimicrobial Activities
The antimicrobial properties of similar compounds, especially those derived from isonicotinic acid hydrazide, have been explored. These studies have led to the development of new 1,2,4-triazoles and their evaluation for antimicrobial effectiveness, demonstrating promising results against various microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
GPR119 Agonist Properties
In the field of metabolic disorders, derivatives of 1,2,4-oxadiazol, similar in structure to the compound , have been identified as potent GPR119 agonists. These compounds have shown effectiveness in augmenting insulin secretion and managing plasma glucose levels in diabetic animal models, suggesting potential applications in diabetes treatment (Kubo et al., 2021).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with pyridinyl moieties, have been a subject of extensive research. These studies not only explore the chemical synthesis routes but also investigate the physical and chemical properties of these compounds, aiding in the understanding of their potential applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antioxidant and Anti-inflammatory Activities
Research into 1,3,4-oxadiazol derivatives has also revealed their antioxidant and anti-inflammatory potential. Certain derivatives have shown significant activity, outperforming standard antioxidants like ascorbic acid in tests (Sravya et al., 2019).
Propriétés
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-19(16,17)7-4-9(12)11-14-10(15-18-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIBCGBILFOQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)

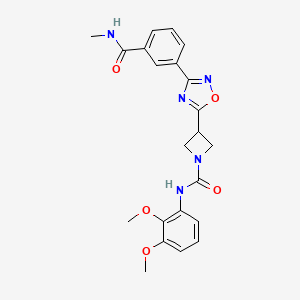


![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)
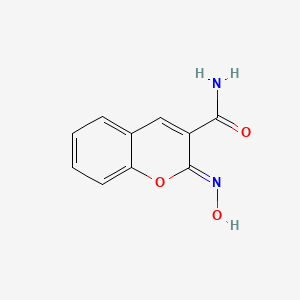
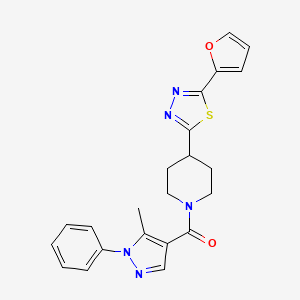

![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)


